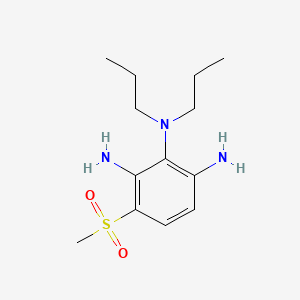
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine is an organic compound that features a benzene ring substituted with a methylsulfonyl group and two propylamine groups
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups on the benzene ring can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzene compounds, depending on the specific reaction and reagents used.
科学研究应用
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it selectively inhibits the COX-2 enzyme, preventing the production of prostaglandins from arachidonic acid . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
相似化合物的比较
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and thiazole derivatives, such as N-(thiazol-2-yl)benzenesulfonamides and 2,4-disubstituted thiazoles .
Uniqueness
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 sets it apart from other similar compounds, making it a valuable compound for further research and development.
属性
CAS 编号 |
27629-21-6 |
|---|---|
分子式 |
C13H23N3O2S |
分子量 |
285.41 g/mol |
IUPAC 名称 |
4-methylsulfonyl-2-N,2-N-dipropylbenzene-1,2,3-triamine |
InChI |
InChI=1S/C13H23N3O2S/c1-4-8-16(9-5-2)13-10(14)6-7-11(12(13)15)19(3,17)18/h6-7H,4-5,8-9,14-15H2,1-3H3 |
InChI 键 |
IIVFPZFFBOKNBX-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=C(C=CC(=C1N)S(=O)(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


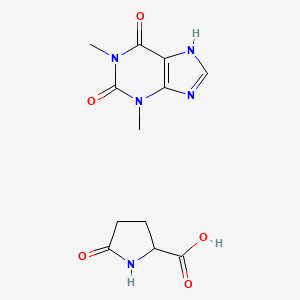
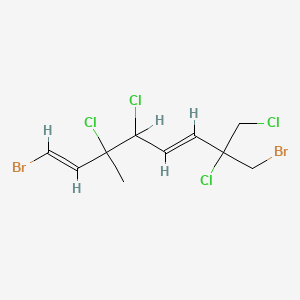
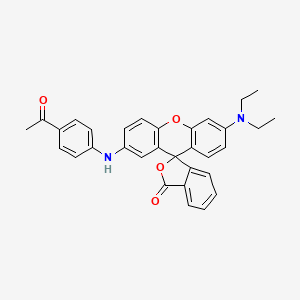

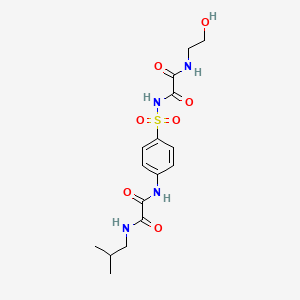

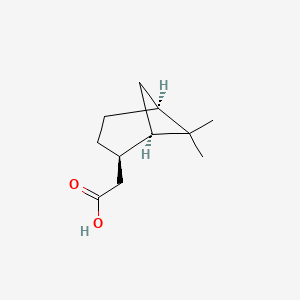

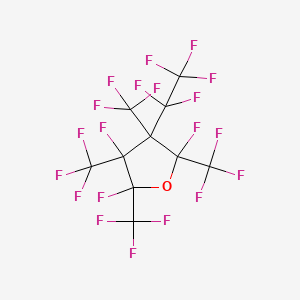
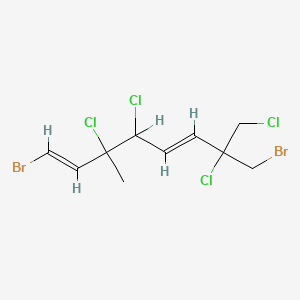

![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)


